Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the sulfonamide and carbamoyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include sulfur-containing compounds, amines, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger quantities of reagents and products .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of METHYL 3-[METHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFAMOYL]-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its combination of functional groups and its specific structure. This combination allows for unique interactions with biological targets and chemical reactivity that is not observed in simpler or less functionalized compounds .
Properties
Molecular Formula |
C22H24N2O5S2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
methyl 3-[methyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5S2/c1-14(2)15-9-11-16(12-10-15)23-19(25)13-24(3)31(27,28)21-17-7-5-6-8-18(17)30-20(21)22(26)29-4/h5-12,14H,13H2,1-4H3,(H,23,25) |
InChI Key |
WVTOWPDQUODTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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